![molecular formula C26H30N6O2S B14795914 1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{4-[2-(Pyridin-4-Ylmethoxy)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B14795914.png)
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{4-[2-(Pyridin-4-Ylmethoxy)ethyl]-1,3-Thiazol-2-Yl}urea
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Overview
Description
Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-[4-[2-(4-pyridinylmethoxy)ethyl]-2-thiazolyl]- is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-[4-[2-(4-pyridinylmethoxy)ethyl]-2-thiazolyl]- typically involves multiple steps, including the formation of the pyrazole ring, the thiazole ring, and the final coupling to form the urea derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study enzyme activities and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In the field of medicine, this compound has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be exploited to develop new drugs for various diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications in electronics, aerospace, and other high-tech industries.
Mechanism of Action
The mechanism of action of Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-[4-[2-(4-pyridinylmethoxy)ethyl]-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-(5-hydroxypentyl)-
- Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]-
Uniqueness
Compared to similar compounds, Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-[4-[2-(4-pyridinylmethoxy)ethyl]-2-thiazolyl]- stands out due to its unique combination of functional groups and rings. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C26H30N6O2S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-[2-(pyridin-4-ylmethoxy)ethyl]-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C26H30N6O2S/c1-18-5-7-21(8-6-18)32-23(15-22(31-32)26(2,3)4)29-24(33)30-25-28-20(17-35-25)11-14-34-16-19-9-12-27-13-10-19/h5-10,12-13,15,17H,11,14,16H2,1-4H3,(H2,28,29,30,33) |
InChI Key |
DZVQBRGQNWDWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=NC(=CS3)CCOCC4=CC=NC=C4 |
Origin of Product |
United States |
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